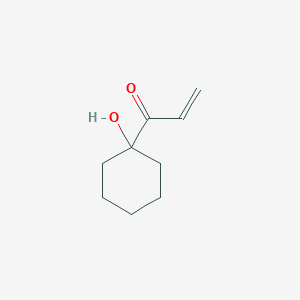
2-(Ethoxymethyl)-3-methylbuta-1,3-diene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(Ethoxymethyl)-3-methylbuta-1,3-diene is an organic compound that belongs to the class of dienes Dienes are hydrocarbons that contain two double bonds This particular compound is characterized by the presence of an ethoxymethyl group attached to the butadiene skeleton
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Ethoxymethyl)-3-methylbuta-1,3-diene can be achieved through several methods. One common approach involves the reaction of 2-bromomethyl-1,3-butadiene with sodium ethoxide in dry tetrahydrofuran (THF). The reaction is carried out at low temperatures, typically around 0°C, and the product is isolated by distillation under reduced pressure .
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, the use of automated systems for the addition of reagents and control of reaction parameters can improve the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
2-(Ethoxymethyl)-3-methylbuta-1,3-diene can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding epoxides or other oxygenated derivatives.
Reduction: Reduction reactions can convert the double bonds into single bonds, leading to the formation of saturated compounds.
Substitution: The ethoxymethyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are commonly used.
Substitution: Nucleophiles like sodium methoxide (NaOMe) and potassium tert-butoxide (KOtBu) can be employed for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield epoxides, while reduction can produce saturated hydrocarbons. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives.
Scientific Research Applications
2-(Ethoxymethyl)-3-methylbuta-1,3-diene has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules. Its reactivity makes it a valuable intermediate in organic synthesis.
Biology: The compound can be used in the study of biological processes involving dienes and their derivatives.
Medicine: Research into potential pharmaceutical applications may explore its use as a precursor for drug synthesis.
Industry: It is utilized in the production of polymers and other materials with specific properties.
Mechanism of Action
The mechanism of action of 2-(Ethoxymethyl)-3-methylbuta-1,3-diene involves its interaction with various molecular targets and pathways. The compound’s double bonds and ethoxymethyl group allow it to participate in a range of chemical reactions, influencing its behavior in different environments. The specific pathways and targets depend on the context of its use, such as in chemical synthesis or biological studies.
Comparison with Similar Compounds
Similar Compounds
2-(Trimethylsilyl)ethoxymethyl chloride: This compound is used as a reagent for the preparation of protection groups for amines, alcohols, phenols, and carboxy groups.
Ethoxymethyl ether Sal B: A derivative of salvinorin A, used in pre-clinical studies for its anti-cocaine properties.
Uniqueness
2-(Ethoxymethyl)-3-methylbuta-1,3-diene is unique due to its specific structure, which combines the reactivity of a diene with the functional versatility of an ethoxymethyl group. This combination allows it to participate in a wide range of chemical reactions, making it a valuable compound in both research and industrial applications.
Properties
CAS No. |
21619-05-6 |
|---|---|
Molecular Formula |
C8H14O |
Molecular Weight |
126.20 g/mol |
IUPAC Name |
2-(ethoxymethyl)-3-methylbuta-1,3-diene |
InChI |
InChI=1S/C8H14O/c1-5-9-6-8(4)7(2)3/h2,4-6H2,1,3H3 |
InChI Key |
MIALEDZPXAFOTO-UHFFFAOYSA-N |
Canonical SMILES |
CCOCC(=C)C(=C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


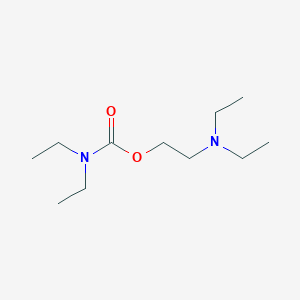

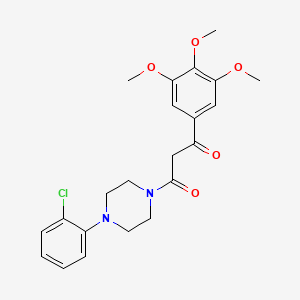
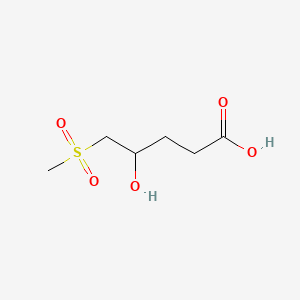
![6-Azido-3-phenyl[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B14708026.png)
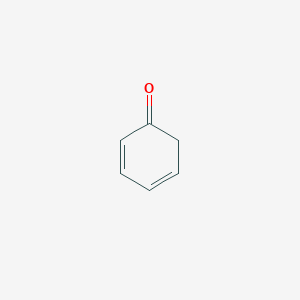

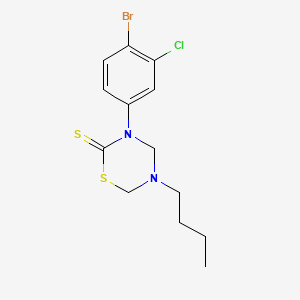

![Nitric acid;2-[4-(3-phenylpropoxy)phenyl]guanidine](/img/structure/B14708054.png)


![Benzene, [(1-chloro-2-propynyl)thio]-](/img/structure/B14708103.png)
